![molecular formula C12H20F2N2O2 B13462448 Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)
Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The presence of fluorine atoms in the structure adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often involves the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: Similar structure but lacks the fluorine atoms.
Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Another similar compound with slight variations in the structure.
Uniqueness
The presence of fluorine atoms in tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-8-4-5-11(15,7-16)12(8,13)14/h8H,4-7,15H2,1-3H3 |
InChI Key |
FFUJLJAUEYLDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
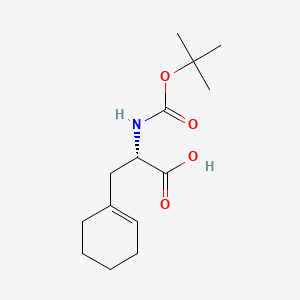
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
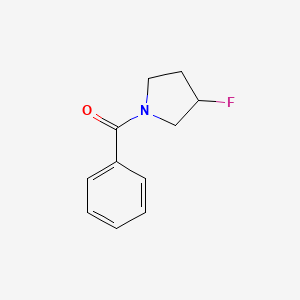
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
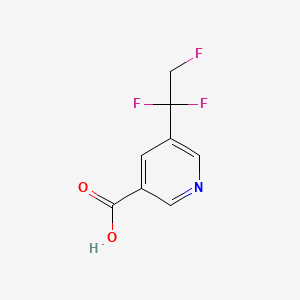
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
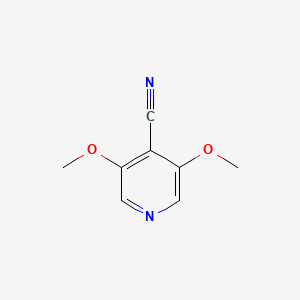
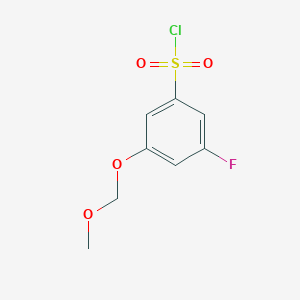

![2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
